molecular formula C10H20F2N2O B1478399 3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-amine CAS No. 2097957-42-9

3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-amine

Cat. No.: B1478399
CAS No.: 2097957-42-9
M. Wt: 222.28 g/mol
InChI Key: SQVHAPICMDRGSE-UHFFFAOYSA-N
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Description

3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C10H20F2N2O and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound has been involved in synthetic chemistry, particularly in the formation of various complex organic structures. For instance, the condensation of ethyl 3-polyfluoroalkyl-3-oxopropionates with triethyl orthoformate and primary aliphatic, aromatic, and heterocyclic amines forms ethyl 2-alkyl(aryl, hetaryl)aminomethylidene-3-polyfluoroalkyl-3-oxopropionates. These are found to exist as mixtures of Z and E isomers in solution, showing the compound's versatility in chemical reactions (Pryadeina et al., 2007).

Catalyst in Organic Reactions

The compound also plays a role in catalyzing organic reactions. An example is the catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate and N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine, leading to the formation of specific furan compounds with significant yields. This indicates the compound's effectiveness in facilitating complex organic reactions and its potential in synthetic organic chemistry (Zhao et al., 2020).

Coordination Chemistry

Further, the compound is utilized in coordination chemistry to form complex structures with metals. For instance, unsymmetrical tripodal amines, including variants of the compound, react with salicylaldehyde and zinc salts to form mononuclear complexes, showcasing its application in the synthesis of complex inorganic compounds (Keypour et al., 2018).

Palladium Complexes as Catalysts

The compound forms part of ligands like 3-methoxy-N-((pyridin-2-yl)methylene)propan-1-amine (L3) in palladium complexes, which are used as catalysts for methoxycarbonylation of olefins. The structure and catalytic behavior of these complexes are influenced by complex structure and olefin chain length, indicating the compound's contribution to catalytic efficiency in industrial chemical processes (Zulu et al., 2020).

Synthesis of Amines and Schiff Base Complexes

The compound has been involved in the synthesis of N-capped tripodal amines and Schiff base complexes. These compounds show potential in developing new materials and pharmaceuticals due to their complex structures and potential chemical properties (Rezaeivala, 2017).

Mechanism of Action

Properties

IUPAC Name

3-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20F2N2O/c1-2-15-7-9-6-10(11,12)8-14(9)5-3-4-13/h9H,2-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVHAPICMDRGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CC(CN1CCCN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-amine
Reactant of Route 2
3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-amine
Reactant of Route 4
3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-amine
Reactant of Route 5
3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-amine
Reactant of Route 6
3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-amine

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